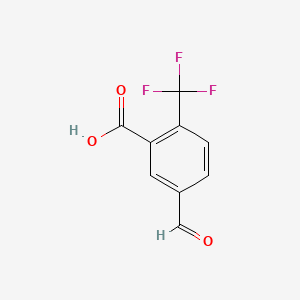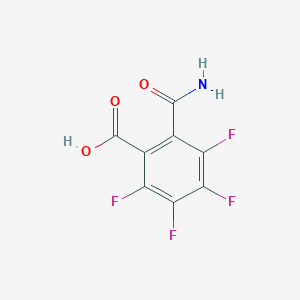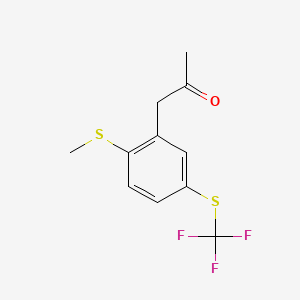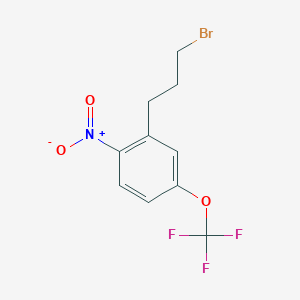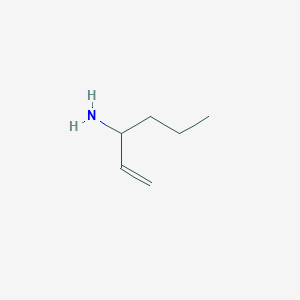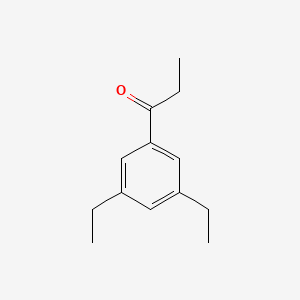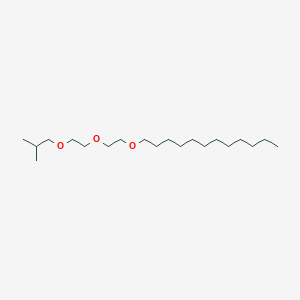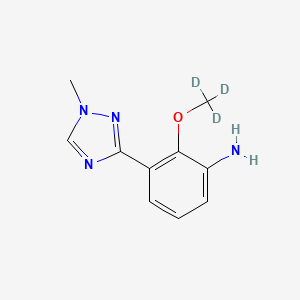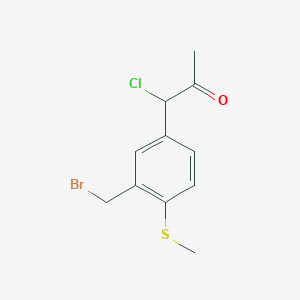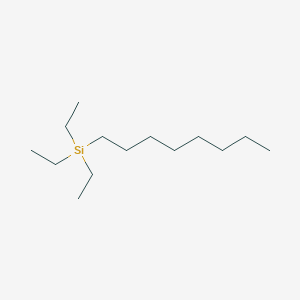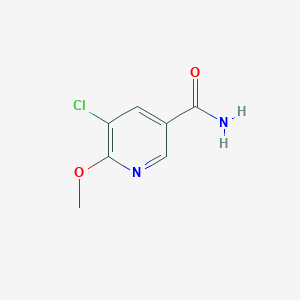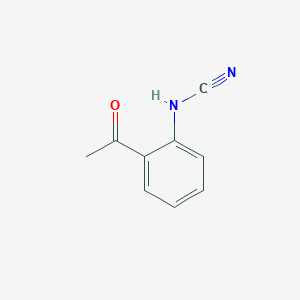
(2-Acetylphenyl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Acetylphenyl)cyanamide is an organic compound characterized by the presence of both an acetyl group and a cyanamide group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetylphenyl)cyanamide can be achieved through several methods. One common approach involves the reaction of 2-acetylphenylamine with cyanogen bromide under controlled conditions. This method requires careful handling of cyanogen bromide due to its toxicity . Another method involves the use of aryl thiourea and halides through a base-mediated strategy, which is more eco-friendly and yields high purity products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow processes and safer cyanation reagents has been explored to minimize the risks associated with traditional methods .
Análisis De Reacciones Químicas
Types of Reactions
(2-Acetylphenyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanamide group to an amine group.
Substitution: The acetyl and cyanamide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
Major products formed from these reactions include substituted phenylamines, nitriles, and various heterocyclic compounds. These products have significant applications in organic synthesis and pharmaceuticals .
Aplicaciones Científicas De Investigación
(2-Acetylphenyl)cyanamide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Acetylphenyl)cyanamide involves its interaction with molecular targets through its reactive functional groups. The cyanamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its applications as an enzyme inhibitor and in the synthesis of biologically active compounds .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Cyanamide: A simpler compound with a similar cyanamide group but lacking the acetyl group.
N-Phenylcyanamide: Contains a phenyl group attached to the cyanamide group but without the acetyl substitution.
2-Acetylphenylamine: Similar structure but with an amine group instead of the cyanamide group.
Uniqueness
(2-Acetylphenyl)cyanamide is unique due to the presence of both acetyl and cyanamide groups, which impart distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Propiedades
Número CAS |
75106-14-8 |
|---|---|
Fórmula molecular |
C9H8N2O |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
(2-acetylphenyl)cyanamide |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-4-2-3-5-9(8)11-6-10/h2-5,11H,1H3 |
Clave InChI |
ALBGUXLMHZOHSO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


